molecular formula C13H24O3 B14471587 2-Furanethanol, tetrahydro-alpha-pentyl-, acetate CAS No. 72785-18-3

2-Furanethanol, tetrahydro-alpha-pentyl-, acetate

Cat. No.: B14471587
CAS No.: 72785-18-3
M. Wt: 228.33 g/mol
InChI Key: YMFMGLIHEAYRJS-UHFFFAOYSA-N
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Description

2-Furanethanol, tetrahydro-alpha-pentyl-, acetate is an organic compound with the molecular formula C13H24O3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanethanol, tetrahydro-alpha-pentyl-, acetate typically involves the esterification of 2-Furanethanol, tetrahydro-alpha-pentyl- with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of 2-Furanethanol, tetrahydro-alpha-pentyl- and acetic acid into the reactor, along with the acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

2-Furanethanol, tetrahydro-alpha-pentyl-, acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Furanethanol, tetrahydro-alpha-pentyl-, acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furanethanol, tetrahydro-alpha-pentyl-, acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol. The alcohol can then participate in further chemical reactions, depending on the specific application. The molecular pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanol, tetrahydro-: A similar compound with a hydroxyl group instead of an acetate group.

    Tetrahydrofurfuryl acetate: Another acetate derivative of tetrahydrofuran.

    Furfuryl alcohol: A related compound with a hydroxyl group attached to the furan ring.

Uniqueness

2-Furanethanol, tetrahydro-alpha-pentyl-, acetate is unique due to its specific structure, which combines the properties of furan derivatives with the reactivity of the acetate group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.

Properties

CAS No.

72785-18-3

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

1-(oxolan-2-yl)heptan-2-yl acetate

InChI

InChI=1S/C13H24O3/c1-3-4-5-7-13(16-11(2)14)10-12-8-6-9-15-12/h12-13H,3-10H2,1-2H3

InChI Key

YMFMGLIHEAYRJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC1CCCO1)OC(=O)C

Origin of Product

United States

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